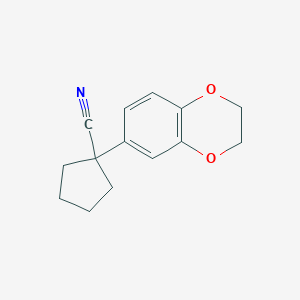

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile is a bicyclic organic compound featuring a fused 1,4-benzodioxin ring system attached to a cyclopentane-carbonitrile moiety. The compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing anticonvulsant agents. Alkaline hydrolysis of this nitrile yields 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid (CAS 308244-31-7), which is further converted to amino amides and esters via carbonyl chloride intermediates . These derivatives exhibit anticonvulsant activity, highlighting the pharmacological relevance of the parent nitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl moiety. This can be achieved through the reaction of 1,4-benzodioxin with appropriate reagents under controlled conditions. The cyclopentane ring can be introduced using cyclopentanone as a starting material, followed by a series of reactions to introduce the cyano group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the cyano group to an amine.

Substitution: Substitution reactions can introduce different substituents at various positions on the cyclopentane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.

Substitution: Various alkyl halides and amines can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Amines and other reduced forms of the cyano group.

Substitution Products: Alkylated or arylated derivatives of the cyclopentane ring.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand for biological receptors or enzymes.

Industry: Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reactions taking place.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzodioxin/Dioxane Rings

3',4'-(1",4"-Dioxino)flavone Derivatives

Compounds such as 3',4'-(1",4"-dioxino)flavone (4f) and its hydroxymethyl analog (4g) share a 1,4-dioxane ring system fused to a flavone backbone. These derivatives demonstrate significant antihepatotoxic activity against carbon tetrachloride-induced liver damage in rats, comparable to silymarin .

- Key Differences :

Ugi-Azide Tetrazole Derivatives

A tetrazole-containing compound (9o) synthesized via the Ugi-Azide four-component reaction incorporates a 1,4-benzodioxin ring and a thiophene moiety. While its biological activity is unspecified, the synthesis method (yield: 76%) and structural complexity highlight divergent synthetic strategies compared to the target nitrile’s straightforward hydrolysis route .

Functional Group Variants

Carboxylic Acid Derivative

The hydrolysis product, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid, is a direct analog of the nitrile.

- The carboxylic acid is more polar, facilitating salt formation (e.g., hydrochlorides) for improved solubility in drug formulations .

Patent-Protected Benzodioxin Derivatives

A patented compound (XIV) with a 1,4-benzodioxin core and difluoropropanoyl/indazolyl groups exemplifies structural diversity. While the benzodioxin motif is shared, the nitrile’s role as a synthetic intermediate contrasts with XIV’s application as a therapeutic agent precursor .

Key Findings and Insights

- Structural Impact : The benzodioxin ring is a common motif, but substituents (e.g., nitrile vs. hydroxymethyl) dictate pharmacological profiles.

- Synthetic Flexibility : The nitrile’s derivatization into amides/esters offers versatility, whereas multi-component reactions (e.g., Ugi-Azide) enable rapid diversification .

- Pharmacological Divergence : Despite shared rings, anticonvulsant (nitrile derivatives) and antihepatotoxic (flavones) activities highlight target-specific design requirements .

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-10-14(5-1-2-6-14)11-3-4-12-13(9-11)17-8-7-16-12/h3-4,9H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSMIVURYKEKIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.